SCR7, a DNA Ligase IV inhibitor, has been found to enhance gene editing directed by CRISPR–Cas9 and single-stranded oligodeoxynucleotides (ssODN) in human cancer cells . It has been used to improve the efficiency of homology-directed repair (HDR), a mechanism that is essential for precise genome editing .
In the study, a co-expression vector was created with Cas9, gRNA, and eGFP. The disruption rate more than doubled following GFP-positive cell sorting in transfected cells compared to those unsorted cells . SCR7 was then used in combination with ssODNs as templates. This approach greatly improved the efficiency of HDR and targeted gene mutation correction at both the GFP-silent mutation and the β-catenin Ser45 deletion mutation cells .
The use of SCR7 treatment increased targeted insertion efficiency threefold in transfected cells compared to those without SCR7 treatment . Moreover, this combinatorial approach greatly improved the efficiency of HDR and targeted gene mutation correction .
SCR7 has been used in biochemical studies like chromosomal territory resetting .
SCR7 is used to understand the role of repair proteins in cell cycle phases . It is also used as a potent biochemical inhibitor of Non-Homologous End Joining (NHEJ), which has found its application in improving genome editing .
SCR7 has been used in the field of cancer therapeutics .
SCR7 is a potent cancer therapeutic agent . It acts as a biochemical inhibitor of Non-Homologous End Joining (NHEJ), a key DNA repair pathway . By inhibiting this pathway, SCR7 can increase the efficacy of genome editing using the CRISPR-Cas system .
SCR7 is a small molecule compound recognized primarily as an inhibitor of DNA ligase IV, an enzyme crucial for the nonhomologous end joining (NHEJ) pathway of DNA repair. This pathway is essential for repairing double-strand breaks in DNA, which can occur due to various factors including radiation and certain chemotherapeutic agents. By inhibiting DNA ligase IV, SCR7 reduces the efficiency of NHEJ, thereby influencing cellular responses to DNA damage and enhancing the precision of genome editing techniques such as CRISPR-Cas9 .
SCR7 functions by specifically binding to the DNA binding domain of DNA ligase IV, which decreases its affinity for double-strand breaks. This inhibition leads to a reduction in the repair of these breaks via the NHEJ pathway. Notably, SCR7 also exhibits some inhibitory effects on DNA ligase III, although to a lesser extent than on DNA ligase IV. The compound has been shown to enhance homology-directed repair (HDR) when used in conjunction with CRISPR-Cas9 systems by temporarily blocking NHEJ, thus allowing for more precise genetic modifications .
SCR7 has demonstrated significant biological activity in various experimental contexts. It has been shown to enhance the efficiency of HDR in cell lines and animal models by inhibiting NHEJ. For instance, in studies involving A549 epithelial cells and MelJuSo melanoma cells, SCR7 treatment improved insertion efficiency at target sites significantly compared to untreated controls . Moreover, its effects on lymphocyte development have been observed in mice, where treatment with SCR7 resulted in transient but reversible defects due to the inhibition of DNA ligase IV's function during V(D)J recombination .
The synthesis of SCR7 involves a multi-step organic chemistry process. One reported method includes heating 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with two equivalents of an appropriate reagent under controlled conditions to yield the final compound. The detailed synthetic pathway allows for the generation of SCR7 with high purity and yield .
Uniqueness of SCR7: Unlike other inhibitors that may target different enzymes or pathways (e.g., M3814 targets DNA-PKcs), SCR7 specifically inhibits DNA ligase IV and has a distinct role in enhancing HDR while inhibiting NHEJ, making it particularly useful in CRISPR applications.
Studies have indicated that SCR7 interacts specifically with DNA ligase IV, leading to its inhibition and subsequent effects on cellular repair mechanisms. The interactions have been characterized through various biochemical assays that demonstrate SCR7's binding affinity and selectivity towards ligase IV compared to other ligases . These studies provide insights into how SCR7 can be utilized to manipulate DNA repair pathways for therapeutic purposes.